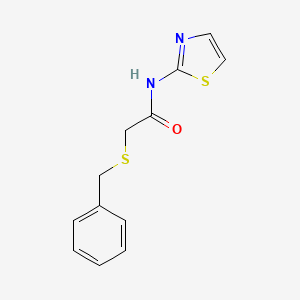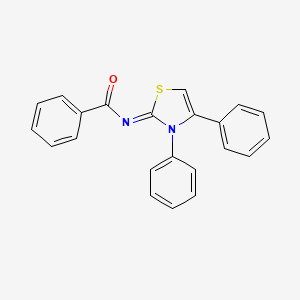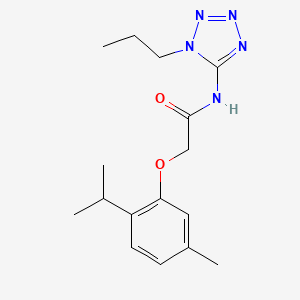
2,6-dimethyl-4-(4-morpholinylmethyl)-3-pyridinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-dimethyl-4-(4-morpholinylmethyl)-3-pyridinol, also known as DMMP, is a chemical compound that has been extensively studied for its biochemical and physiological effects. DMMP is a derivative of pyridine and has been synthesized using various methods. Its unique chemical structure has made it an important molecule in scientific research, particularly in the field of pharmacology.
Mécanisme D'action
2,6-dimethyl-4-(4-morpholinylmethyl)-3-pyridinol has been found to act as an acetylcholinesterase inhibitor, which means it prevents the breakdown of acetylcholine in the nervous system. This leads to an increase in the concentration of acetylcholine, which can improve cognitive function. This compound has also been found to have anticonvulsant properties, which may be useful in the treatment of epilepsy.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to increase the release of dopamine in the brain, which can improve mood and motivation. This compound has also been found to decrease the release of glutamate, which can reduce the risk of excitotoxicity in the brain. Additionally, this compound has been found to have antioxidant properties, which can protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,6-dimethyl-4-(4-morpholinylmethyl)-3-pyridinol in lab experiments is its high yield during synthesis. Additionally, this compound has a unique chemical structure that can be used to develop new drugs and organic compounds. One limitation of using this compound in lab experiments is its potential toxicity, which can be harmful to researchers if proper safety measures are not taken.
Orientations Futures
There are several future directions for 2,6-dimethyl-4-(4-morpholinylmethyl)-3-pyridinol research. One area of interest is the development of new drugs that utilize this compound's unique chemical structure and pharmacological properties. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound. Another area of interest is the potential use of this compound in the treatment of neurological disorders, such as epilepsy and Alzheimer's disease.
In conclusion, this compound is a chemical compound that has been extensively studied for its scientific research applications. Its unique chemical structure and pharmacological properties make it an important molecule in the field of pharmacology. This compound has been synthesized using various methods, and its biochemical and physiological effects have been studied extensively. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for research, including the development of new drugs and the potential use of this compound in the treatment of neurological disorders.
Méthodes De Synthèse
2,6-dimethyl-4-(4-morpholinylmethyl)-3-pyridinol has been synthesized using different methods, including the reaction of 2,6-dimethylpyridine with formaldehyde and morpholine, followed by reduction using sodium borohydride. Another method involves the reaction of 2,6-dimethylpyridine with paraformaldehyde and morpholine, followed by reduction with sodium borohydride. The yield of this compound using these methods is high, making it an efficient synthesis process.
Applications De Recherche Scientifique
2,6-dimethyl-4-(4-morpholinylmethyl)-3-pyridinol has been extensively studied for its scientific research applications. It has been used as a chelating agent for metal ions, as well as a ligand for metal complexes. This compound has also been used in the synthesis of various organic compounds, including heterocyclic compounds. Additionally, this compound has been used in the development of new drugs due to its unique chemical structure and pharmacological properties.
Propriétés
IUPAC Name |
2,6-dimethyl-4-(morpholin-4-ylmethyl)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-9-7-11(12(15)10(2)13-9)8-14-3-5-16-6-4-14/h7,15H,3-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWYVOIQXSILKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)C)O)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[(2-ethyl-4-iodophenyl)amino]carbonothioyl}acetamide](/img/structure/B5864892.png)


![5-{[1-(2-fluorophenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5864911.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(4-methylphenyl)acetamide](/img/structure/B5864932.png)

![3-ethyl-5-[(4-methoxy-3-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5864955.png)
![{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylene}malononitrile](/img/structure/B5864957.png)
![N'-(tert-butyl)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B5864964.png)


